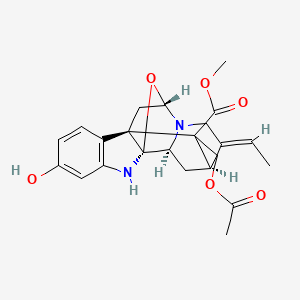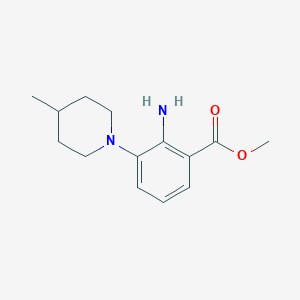
Methyl 2-amino-3-(4-methylpiperidin-1-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-3-(4-methylpiperidin-1-yl)benzoate is a chemical compound with a complex structure that includes a benzoate ester, an amino group, and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(4-methylpiperidin-1-yl)benzoate typically involves the reaction of 2-amino-3-(4-methylpiperidin-1-yl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The process can be summarized as follows:
Starting Materials: 2-amino-3-(4-methylpiperidin-1-yl)benzoic acid and methanol.
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.
Reaction Conditions: Refluxing the mixture at elevated temperatures for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反应分析
Types of Reactions
Methyl 2-amino-3-(4-methylpiperidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
科学研究应用
Methyl 2-amino-3-(4-methylpiperidin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-amino-3-(4-methylpiperidin-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
Methyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate: A closely related compound with similar structural features.
2-Amino-4-methylpyridine: Shares the amino and methyl groups but differs in the overall structure.
Uniqueness
Methyl 2-amino-3-(4-methylpiperidin-1-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research domains.
属性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
methyl 2-amino-3-(4-methylpiperidin-1-yl)benzoate |
InChI |
InChI=1S/C14H20N2O2/c1-10-6-8-16(9-7-10)12-5-3-4-11(13(12)15)14(17)18-2/h3-5,10H,6-9,15H2,1-2H3 |
InChI 键 |
GAMVGKUUYNIQHC-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)C2=CC=CC(=C2N)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




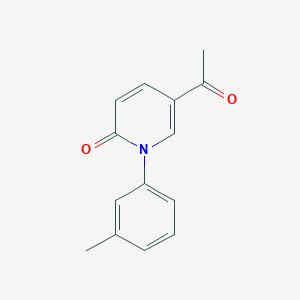

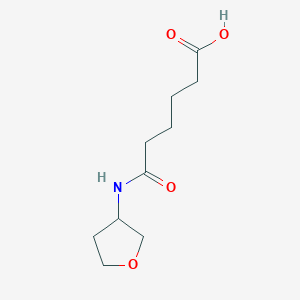
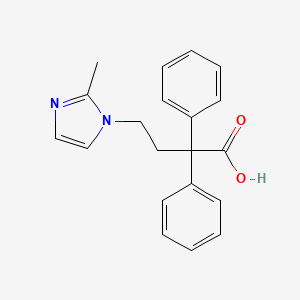
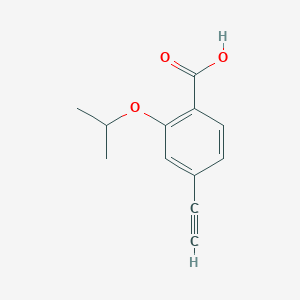

![(5-Bromo-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14767947.png)
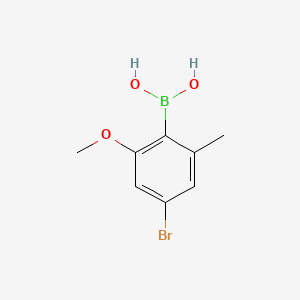
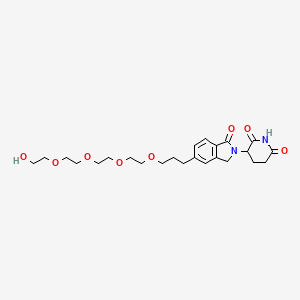
![1-Ethyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14767969.png)

